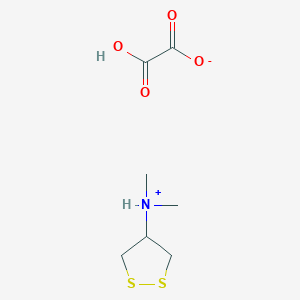
dithiolan-4-yl(dimethyl)azanium;2-hydroxy-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dithiolan-4-yl(dimethyl)azanium;2-hydroxy-2-oxoacetate: is a chemical compound with the molecular formula C7H13NO4S2. It is known for its analytical applications, particularly in measuring insect resistance in plants. This compound is extracted from plant leaves and quantified using high-performance liquid chromatography (HPLC). It has shown genotoxic effects in rat liver microsomes and may be toxic to mammals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of dithiolan-4-yl(dimethyl)azanium;2-hydroxy-2-oxoacetate involves the reaction of 1,2-dithiolan-4-amine with N,N-dimethylamine in the presence of oxalic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: dithiolan-4-yl(dimethyl)azanium;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which contribute to its stability against oxidative conditions.
Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its original state.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Disulfide derivatives.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted amines and oxalates.
Applications De Recherche Scientifique
Chemistry: dithiolan-4-yl(dimethyl)azanium;2-hydroxy-2-oxoacetate is used in analytical chemistry to measure insect resistance in plants. It is also employed in studying the stability of disulfide bonds under oxidative conditions.
Biology: The compound’s genotoxic effects are studied in biological research, particularly in understanding its impact on mammalian cells.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, especially in the context of its genotoxic properties.
Industry: In the agricultural industry, this compound is used to develop insect-resistant plant varieties by measuring and enhancing resistance levels .
Mécanisme D'action
The mechanism of action of dithiolan-4-yl(dimethyl)azanium;2-hydroxy-2-oxoacetate involves its interaction with cellular components, leading to the formation of disulfide bonds. These bonds contribute to the compound’s stability and resistance to degradation by esterases and other enzymes. The compound’s genotoxic effects are attributed to its ability to induce oxidative stress and damage cellular DNA .
Comparaison Avec Des Composés Similaires
- 1,2-Dithiolan-4-amine, N,N-dimethyl-, ethanedioate (1:1)
- Nereistoxinhydrogenoxalate
- 4-(Dimethylamino)-1,2-Dithiolaneoxalate
Comparison: dithiolan-4-yl(dimethyl)azanium;2-hydroxy-2-oxoacetate is unique due to its high stability against oxidative conditions and its ability to form disulfide bonds. This stability makes it particularly useful in analytical applications for measuring insect resistance. Similar compounds may not exhibit the same level of stability or may have different applications in research and industry .
Propriétés
IUPAC Name |
dithiolan-4-yl(dimethyl)azanium;2-hydroxy-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.C2H2O4/c1-6(2)5-3-7-8-4-5;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHWFFMDTBCNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)C1CSSC1.C(=O)(C(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1631-58-9 (Parent) |
Source


|
| Record name | 1,2-Dihtiolan-4-amine, N,N-dimethyl-, oxalate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-52-3 |
Source


|
| Record name | 1,2-Dihtiolan-4-amine, N,N-dimethyl-, oxalate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
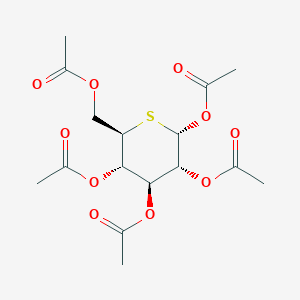
![(6Z)-6-(4-amino-1-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B8082780.png)
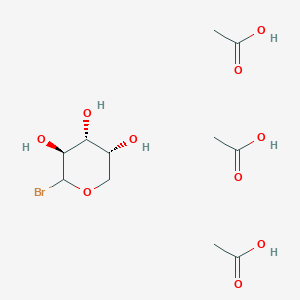
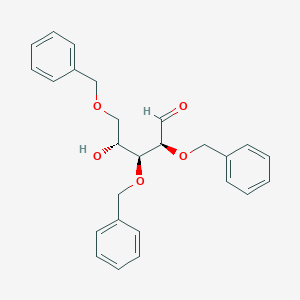
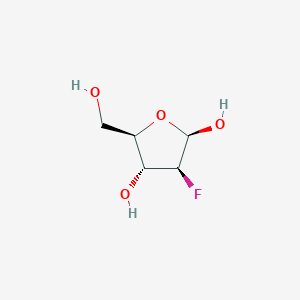
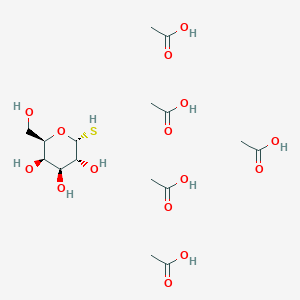


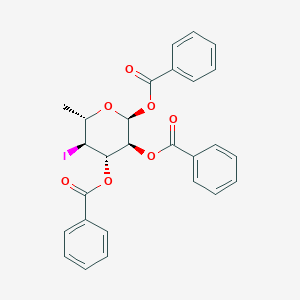
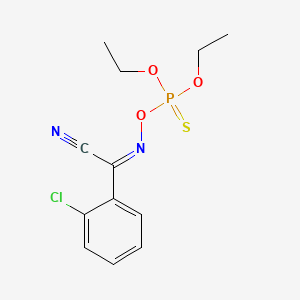
![Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro- (9CI)](/img/structure/B8082846.png)
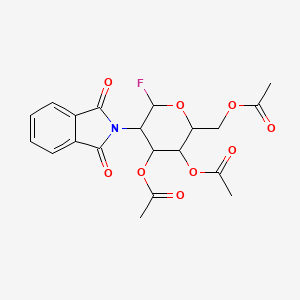
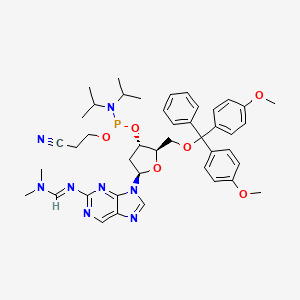
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B8082860.png)
